Nooglutil

Descripción general

Descripción

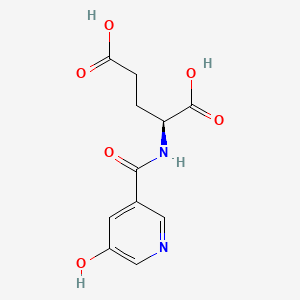

Nooglutyl, también conocido como ácido N-5-Hidroxinicotinil-L-glutámico, es un agente nootrópico que se ha estudiado por su potencial para tratar la amnesia y otros déficits cognitivos. Fue investigado ampliamente en el Instituto de Investigación de Farmacología de la Academia Rusa de Ciencias Médicas. Este compuesto ha mostrado varios efectos en el sistema nervioso central en modelos animales .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Nooglutyl se puede sintetizar a través de una serie de reacciones químicas que involucran el acoplamiento del ácido 5-hidroxi-3-piridincarboxílico con el ácido L-glutámico. La reacción típicamente involucra el uso de agentes de acoplamiento como diciclohexilcarbodiimida (DCC) y N-hidroxisuccinimida (NHS) para facilitar la formación del enlace amida .

Métodos de producción industrial: La producción industrial de Nooglutyl probablemente implicaría rutas sintéticas similares, pero a mayor escala. El proceso necesitaría ser optimizado para rendimiento y pureza, incluyendo pasos como recristalización y cromatografía para purificar el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: Nooglutyl experimenta varias reacciones químicas, que incluyen:

Oxidación: Nooglutyl puede ser oxidado bajo condiciones específicas para formar derivados oxidados correspondientes.

Reducción: Las reacciones de reducción pueden convertir Nooglutyl en sus formas reducidas.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).

Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).

Sustitución: Se utilizan reactivos como cloruro de tionilo (SOCl2) y cloruros de acilo para reacciones de sustitución.

Productos principales: Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de piridina, mientras que la reducción puede producir derivados de amida reducidos .

Aplicaciones Científicas De Investigación

Cognitive Enhancement

Nooglutil has been studied for its ability to enhance cognitive functions, particularly in the context of memory disorders. Research indicates that it can improve learning and memory retrieval in experimental models.

- Case Study: Memory Disorders Induced by Hypoxia

- In a study involving rats subjected to bilateral occlusion of the common carotid arteries, this compound significantly improved memory retrieval and reduced cognitive deficits associated with hypoxia. The compound was administered at a dose of 10 mg/kg, demonstrating a marked reduction in the affected brain area compared to control groups .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Kalenikova et al. (2006) | Rats with ischemic conditions | 10 mg/kg | Improved memory retrieval; reduced ischemic damage |

Neuroprotection

This compound exhibits neuroprotective properties, making it a candidate for treating neurodegenerative diseases and conditions involving neuronal damage.

- Case Study: Ischemic Brain Injury

- Research has shown that this compound can mitigate the effects of ischemic brain injury. In a controlled study, administration of this compound resulted in a significant decrease in the volume of the ischemic lesion zone in rats, highlighting its protective effects on brain tissue during ischemic events .

| Study | Model | Dosage | Outcome |

|---|---|---|---|

| Kalenikova et al. (2006) | Rats post-cerebral artery occlusion | 10 mg/kg | Reduced ischemic lesion volume |

Clinical Implications

The implications of this compound extend to various clinical conditions characterized by cognitive impairment:

- Cognitive Impairment in Older Adults

- Neurodegenerative Diseases

Mecanismo De Acción

Nooglutyl ejerce sus efectos principalmente a través de la modulación del sistema glutamatérgico. Actúa como un modulador alostérico positivo de los receptores AMPA, mejorando la transmisión sináptica y la plasticidad. Esta modulación conduce a una mejora de la memoria y las funciones cognitivas. Además, se ha demostrado que Nooglutyl interactúa con el sistema dopaminérgico, lo que contribuye aún más a sus efectos potenciadores cognitivos .

Comparación Con Compuestos Similares

Nooglutyl comparte similitudes estructurales con otros compuestos nootrópicos como Picamilon (N-Nicotinoyl-GABA) y Piracetam. Es único en su modulación específica de los receptores AMPA y sus efectos combinados en los sistemas glutamatérgico y dopaminérgico .

Compuestos similares:

Picamilon: N-Nicotinoyl-GABA

Piracetam: 2-Oxo-1-pirrolidina acetamida

Aniracetam: 1-(4-Metoxibenzoyl)-2-pirrolidinona

Oxiracetam: 4-Hidroxi-2-oxo-1-pirrolidina acetamida.

Nooglutyl destaca por su combinación única de propiedades neuroprotectoras, potenciadoras cognitivas y antiamnésicas, lo que lo convierte en un candidato prometedor para futuras investigaciones y desarrollo en el campo de los nootrópicos.

Actividad Biológica

Nooglutil, chemically known as N-(5-oxynicotinoyl)-L-glutamic acid, is a nootropic compound that has garnered attention for its potential neuroprotective and cognitive-enhancing properties. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacological effects, and relevant research findings.

This compound is primarily recognized as a positive modulator of AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system. Research indicates that this compound enhances glutamatergic neurotransmission, which may contribute to its cognitive-enhancing effects. Specifically, it has been shown to compete with selective agonists for AMPA receptor binding sites, demonstrating significant pharmacological activity (IC50 = 6.4 ± 0.2 µM) .

Additionally, studies have suggested that this compound exerts indirect effects on the dopaminergic system. For instance, systemic administration of this compound was found to increase the dissociation constant and density of D2 receptors in vivo, indicating a complex interaction with dopaminergic signaling pathways .

Cognitive Enhancement and Neuroprotection

This compound has been evaluated for its cognitive-enhancing properties in various animal models. In a study involving rats undergoing benzodiazepine withdrawal, this compound administration significantly reduced anxiety levels measured through the Vogel conflict test . This suggests that this compound may possess anxiolytic properties alongside its cognitive benefits.

Antihypoxic Effects

Research has also highlighted the antihypoxic effects of this compound. In experimental settings with mice, this compound demonstrated the ability to mitigate hypoxic conditions effectively, indicating its potential utility in conditions associated with oxygen deprivation .

Summary of Key Findings on this compound

Case Studies

- Benzodiazepine Withdrawal Syndrome : In a controlled study, this compound was administered to rats subjected to chronic diazepam treatment. The results indicated a marked reduction in anxiety symptoms following withdrawal, suggesting a therapeutic role for this compound in managing withdrawal syndromes .

- Cognitive Impairment Models : Another investigation assessed the effects of this compound on cognitive deficits induced by stressors in animal models. The compound showed promise in enhancing memory retention and reducing anxiety-like behavior in elevated plus-maze tests .

Propiedades

IUPAC Name |

(2S)-2-[(5-hydroxypyridine-3-carbonyl)amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O6/c14-7-3-6(4-12-5-7)10(17)13-8(11(18)19)1-2-9(15)16/h3-5,8,14H,1-2H2,(H,13,17)(H,15,16)(H,18,19)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZGYOJFPGPYCS-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1O)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=NC=C1O)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90920687 | |

| Record name | Nooglutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112193-35-8 | |

| Record name | Nooglutil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112193-35-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nooglutil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112193358 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nooglutyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90920687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NOOGLUTYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/09UM5JOS3W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.